5-Chloro-N,2-dihydroxybenzamide

Descripción general

Descripción

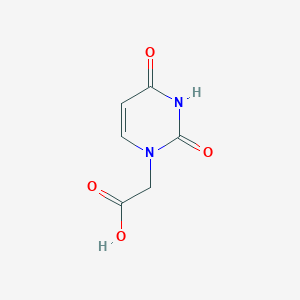

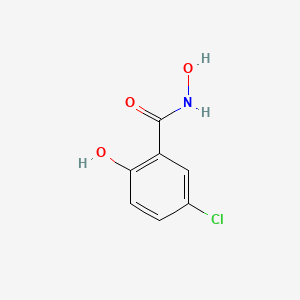

5-Chloro-N,2-dihydroxybenzamide is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 g/mol . The IUPAC name for this compound is 5-chloro-N,2-dihydroxybenzamide .

Molecular Structure Analysis

The molecular structure of 5-Chloro-N,2-dihydroxybenzamide includes a benzene ring substituted with a chlorine atom and two hydroxyl groups . The compound also contains an amide functional group .Physical And Chemical Properties Analysis

5-Chloro-N,2-dihydroxybenzamide has a molecular weight of 187.58 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 187.0036207 g/mol . The topological polar surface area of the compound is 69.6 Ų .Aplicaciones Científicas De Investigación

Fluorescence Properties

5-Chloro-N,2-dihydroxybenzamide is a transition metal complex that exhibits fluorescence properties . The pyridine ring in this compound may be responsible for the fluorescence properties due to its ability to absorb radiation in the visible spectrum .

Binding Affinity for Alkali Metals

This compound has been shown to bind to alkali metals . This property can be useful in research applications where the detection or removal of alkali metals is required.

Binding Affinity for Lanthanide Metals

In addition to alkali metals, 5-Chloro-N,2-dihydroxybenzamide also binds to lanthanide metals . This could be beneficial in the field of materials science, where lanthanides are often used.

Strongest Binding Affinity for Potassium Ions (K+)

Among all the metals, this compound has the strongest binding affinity for potassium ions (K+) . This property makes it a potential candidate for use in potassium ion detection and measurement applications.

Hydrogen Bonding with Water Molecules

5-Chloro-N,2-dihydroxybenzamide is capable of forming hydrogen bonds with water molecules . This property could be exploited in research related to water purification or desalination.

Light Emission upon Interaction with Other Molecules

This compound emits light when it interacts with other molecules . The emission wavelength is dependent on the type of molecule that it interacts with and ranges from 500 nm to 700 nm . This property could be useful in the development of sensors or imaging techniques.

Safety and Hazards

The safety data sheet for 5-Chloro-N,2-dihydroxybenzamide advises against dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the chemical from entering drains .

Mecanismo De Acción

Target of Action

5-Chloro-N,2-dihydroxybenzamide is a transition metal complex that exhibits fluorescence properties . It has been shown to bind to alkali metals and lanthanide metals, with the strongest binding affinity for potassium ions (K+) .

Mode of Action

The interaction of 5-Chloro-N,2-dihydroxybenzamide with its targets, particularly potassium ions (K+), results in the compound exhibiting fluorescence properties . This compound is also capable of forming hydrogen bonds with water molecules .

Biochemical Pathways

Its ability to bind to alkali metals and lanthanide metals suggests it may influence pathways involving these ions .

Result of Action

The molecular and cellular effects of 5-Chloro-N,2-dihydroxybenzamide’s action are primarily its fluorescence properties . When it interacts with other molecules, 5-Chloro-N,2-dihydroxybenzamide emits light . The emission wavelength is dependent on the type of molecule that it interacts with and ranges from 500 nm to 700 nm .

Action Environment

Given its fluorescence properties, factors such as light exposure and temperature could potentially influence its action .

Propiedades

IUPAC Name |

5-chloro-N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCRPRQQPVICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068036 | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-N,2-dihydroxybenzamide | |

CAS RN |

37551-43-2 | |

| Record name | 5-Chloro-N,2-dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37551-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037551432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N,2-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)